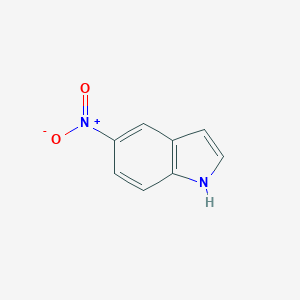

5-Nitroindole

Beschreibung

The exact mass of the compound 5-Nitroindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520594. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitroindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitroindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFPSOBLQZPIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210403 | |

| Record name | 5-Nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 5-Nitroindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000899 [mmHg] | |

| Record name | 5-Nitroindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6146-52-7 | |

| Record name | 5-Nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6146-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006146527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6146-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2BHX6EDBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

understanding 5-Nitroindole base stacking interactions

An In-depth Technical Guide to 5-Nitroindole Base Stacking Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying 5-nitroindole base stacking interactions. 5-Nitroindole is a non-hydrogen-bonding universal base analogue that stabilizes DNA and RNA duplexes primarily through enhanced base stacking.[1][2][3] This document details the thermodynamic parameters associated with its incorporation, outlines key experimental protocols for its study, and provides visual representations of its interactions and experimental workflows.

Core Concepts of 5-Nitroindole Interactions

5-Nitroindole is distinguished by its large, hydrophobic aromatic surface, which promotes strong stacking interactions with adjacent bases in a nucleic acid duplex.[1] Unlike natural bases, it does not form hydrogen bonds with opposing bases; its stabilizing effect is attributed to these enhanced stacking forces.[2][3] This property makes it a valuable tool in molecular biology and drug design, particularly in applications requiring degenerate primers or probes.[1][2]

Nuclear Magnetic Resonance (NMR) studies have confirmed that 5-nitroindole is well-integrated within the DNA duplex, adopting an anti-conformation that allows for significant overlap with neighboring bases.[1][4] While it does not form base pairs, it intercalates between the opposing base and an adjacent Watson-Crick pair, maintaining the overall B-form conformation of the DNA.[4][5]

Quantitative Thermodynamic Data

The stability of DNA and RNA duplexes containing 5-nitroindole has been quantified through various biophysical techniques, primarily UV melting studies and differential scanning calorimetry (DSC). The following tables summarize the key thermodynamic parameters from studies on DNA hairpins and duplexes.

Table 1: Thermodynamic Parameters of DNA Hairpins Containing 5-Nitroindole

| Hairpin Construct | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Method |

| Control (T4 loop) | 68.3 | -46.2 | -134.8 | -4.9 | DSC |

| N-A in stem | 60.5 | -38.1 | -113.6 | -2.9 | DSC |

| N-N in stem | 61.2 | -39.2 | -116.8 | -3.1 | DSC |

| T-N in stem | 59.8 | -37.5 | -112.1 | -2.8 | DSC |

| T-N2-T in loop | 70.1 | -48.5 | -141.1 | -5.4 | DSC |

| N4 in loop | 72.5 | -52.1 | -150.8 | -5.9 | DSC |

Data adapted from studies on DNA hairpins with a 6 bp stem and a four-base loop in buffer containing 115 mM Na+.[6][7] "N" represents 5-Nitroindole.

Table 2: Change in Melting Temperature (ΔTm) for DNA Duplexes with 5-Nitroindole

| Position of 5-Nitroindole | ΔTm (°C) | Opposing Base |

| Towards the end of a 17-mer | -2 | A, T, C, or G |

| In the middle of a 17-mer | -5 | A, T, C, or G |

Data shows a modest destabilization when 5-nitroindole is incorporated internally, with a ΔTm range of 3°C when paired against any of the four natural bases, highlighting its universal nature.[1]

Experimental Protocols

The characterization of 5-nitroindole's effects on duplex stability relies on precise experimental methodologies. The following sections detail the protocols for the key techniques used in these studies.

UV-Visible Spectroscopy for Melting Temperature (Tm) Determination

UV-Vis spectroscopy is a common method to determine the melting temperature (Tm) of DNA and RNA duplexes. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands.

Protocol:

-

Sample Preparation: Oligonucleotides are synthesized and purified, typically by polyacrylamide gel electrophoresis. The purified oligonucleotides are then dialyzed against the desired buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm.

-

Melting Experiment:

-

The oligonucleotide solution is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

-

The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 or 1 °C/min).

-

The data is plotted as absorbance versus temperature, generating a sigmoidal melting curve.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curve to a two-state model.[6]

-

Differential Scanning Calorimetry (DSC)

DSC provides a direct, model-independent measurement of the heat absorbed during the thermal denaturation of a duplex.[8] This allows for a more accurate determination of the thermodynamic parameters.

Protocol:

-

Sample Preparation: As with UV melting, oligonucleotides are synthesized, purified, and dialyzed against the experimental buffer. A matched buffer solution is used as the reference.

-

DSC Measurement:

-

The sample and reference cells of the differential scanning calorimeter are filled with the oligonucleotide solution and buffer, respectively.

-

The samples are scanned over a temperature range that encompasses the melting transition, at a constant scan rate (e.g., 1 °C/min).[9]

-

The instrument measures the excess heat capacity (ΔCp) of the sample as a function of temperature.[6]

-

-

Data Analysis:

-

The resulting thermogram (ΔCp vs. Temperature) shows a peak corresponding to the melting transition.[9]

-

The temperature at the peak maximum is the Tm.[9]

-

The enthalpy of the transition (ΔH°) is determined by integrating the area under the peak.[8]

-

The entropy (ΔS°) and Gibbs free energy (ΔG°) can then be calculated from these values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about DNA duplexes containing 5-nitroindole, confirming its stacking and conformation within the helix.[4][5]

Protocol:

-

Sample Preparation: 15N- or 13C-labeled oligonucleotides are synthesized and purified. The sample is dissolved in a suitable NMR buffer (e.g., 10 mM phosphate buffer, pH 6.8, in 90% H2O/10% D2O).

-

NMR Data Acquisition:

-

One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., NOESY, TOCSY, HSQC) are acquired on a high-field NMR spectrometer.

-

Spectra are recorded at various temperatures to monitor structural changes.

-

-

Data Analysis:

-

Resonances are assigned to specific protons and carbons in the oligonucleotide.

-

Through-space interactions observed in NOESY spectra are used to determine internuclear distances.

-

This distance information is used to calculate and refine a three-dimensional model of the DNA duplex, revealing the conformation of the 5-nitroindole and its stacking interactions with adjacent bases.[4][5]

-

Visualizing 5-Nitroindole Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key structural features and experimental processes discussed in this guide.

Caption: 5-Nitroindole stacking within a DNA duplex.

Caption: Experimental workflow for thermodynamic and structural analysis.

Conclusion

5-Nitroindole's ability to stabilize nucleic acid duplexes through enhanced base stacking, without forming hydrogen bonds, makes it a powerful tool for various molecular applications. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand and utilize the unique properties of this universal base analogue. The combination of thermodynamic and structural studies is crucial for fully elucidating the impact of 5-nitroindole on nucleic acid structure and stability.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Melting studies of short DNA hairpins containing the universal base 5-nitroindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. biorxiv.org [biorxiv.org]

The Stability of 5-Nitroindole in Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindole is a non-natural, hydrophobic base analogue that has garnered significant interest in the field of oligonucleotide therapeutics and diagnostics.[1] Unlike standard nucleobases, 5-nitroindole does not form hydrogen bonds with opposing bases. Instead, it is considered a "universal base" that stabilizes the DNA duplex primarily through stacking interactions.[1][2] This property allows it to pair with any of the four natural bases with minimal discrimination, making it a valuable tool for applications involving degenerate primers and probes.[1][2] The enhanced stacking ability is attributed to its larger aromatic surface area and increased hydrophobicity.[2] This technical guide provides an in-depth overview of the initial studies on the stability of 5-nitroindole when incorporated into oligonucleotides, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant workflows.

Data Presentation: Thermal Stability of 5-Nitroindole-Containing Oligonucleotides

The thermal stability of oligonucleotides modified with 5-nitroindole is a critical parameter for their application. It is typically assessed by measuring the melting temperature (Tm), the temperature at which 50% of the oligonucleotide duplex dissociates into single strands.

Initial studies have shown that 5-nitroindole is the most effective among the nitroindole isomers in stabilizing duplexes, with the order of stability being 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[2] When compared to 3-nitropyrrole, another universal base, 5-nitroindole is significantly less destabilizing, especially with multiple incorporations.[3] In fact, an oligonucleotide with six 5-nitroindole insertions was found to be more stable than one with three 3-nitropyrrole insertions.

The position of the 5-nitroindole modification within the oligonucleotide sequence has a notable impact on duplex stability. Incorporating it towards the termini is less destabilizing than placing it in the center of the sequence.[2] Furthermore, grouping multiple 5-nitroindole modifications together results in less destabilization compared to dispersing them throughout the oligonucleotide.[2]

Below are tables summarizing the quantitative data on the thermal stability of oligonucleotides containing 5-nitroindole.

Table 1: Effect of 5-Nitroindole Position on Duplex Melting Temperature (Tm)

| Oligonucleotide Description | Unmodified Duplex Tm (°C) | Change in Tm (°C) per Modification | Reference |

| 17-mer with 5-nitroindole at the end | 72 | -2 | [2] |

| 17-mer with 5-nitroindole in the middle | 72 | -5 | [2] |

Table 2: Thermal Stability of a 12-mer Duplex Containing 5-Nitroindole (X) Opposite Different Bases (Y)

Sequence: 5'-CGC XAA TTY GCG-3'

| Base Opposite 5-Nitroindole (Y) | Melting Temperature (Tm) (°C) | Gibbs Free Energy at 25°C (-ΔG°25) (kcal/mol) | Reference |

| A | 46.5 | 8.5 | [4] |

| C | 35.0 | 7.7 | [4] |

| G | 42.0 | 8.2 | [4] |

| T | 43.5 | 8.3 | [4] |

| ΔTm Range | 11.5 | 0.8 | [4] |

Note: While a ΔTm range of 3°C has been reported in other contexts, the data from this specific study on a 12-mer shows a wider range.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the stability of 5-nitroindole-modified oligonucleotides.

Synthesis and Purification of 5-Nitroindole-Containing Oligonucleotides

The standard method for synthesizing oligonucleotides containing 5-nitroindole is automated solid-phase phosphoramidite chemistry.

Protocol:

-

Preparation of 5-Nitroindole Phosphoramidite: The 5-nitroindole-2'-deoxyriboside is converted to its 5'-dimethoxytrityl (DMT) protected phosphoramidite derivative in the usual manner for oligonucleotide synthesis.

-

Solid-Phase Synthesis:

-

Support: The synthesis is initiated on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

-

Synthesis Cycle: The oligonucleotide is elongated in the 3' to 5' direction through a four-step cycle for each nucleotide addition:

-

Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain using an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.

-

Coupling: The 5-nitroindole phosphoramidite is activated by a weak acid, such as tetrazole, and coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

-

-

Iteration: This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.

-

-

Cleavage and Deprotection:

-

The completed oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide solution.

-

This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.

-

-

Purification:

-

The crude oligonucleotide solution is purified to remove truncated sequences and other impurities.

-

Common purification methods include High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

Thermal Melting (Tm) Analysis

Thermal melting analysis is used to determine the thermal stability of the duplex formed by the 5-nitroindole-containing oligonucleotide and its complementary strand.

Protocol:

-

Sample Preparation:

-

Anneal the 5-nitroindole-modified oligonucleotide with its complementary strand in a buffer solution. A common buffer is 6x SSC (0.9 M sodium chloride, 0.09 M sodium citrate, pH 7.0).[5] Another reported buffer condition is 115 mM Na+.

-

The final concentration of each oligonucleotide strand is typically in the low micromolar range (e.g., 3 µM).[5]

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

-

Data Acquisition:

-

Monitor the absorbance of the sample at 260 nm as a function of temperature.

-

Increase the temperature gradually, for instance, at a rate of 0.5°C per minute, from a temperature well below the expected Tm to one well above it.[5]

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which the hyperchromicity is 50% of the total change, which corresponds to the maximum of the first derivative of the melting curve.

-

Enzymatic Stability Assay (Nuclease Resistance)

This assay evaluates the resistance of 5-nitroindole-modified oligonucleotides to degradation by nucleases, which is crucial for their potential in vivo applications. While specific quantitative data for 5-nitroindole is limited in the reviewed literature, the following is a general protocol that can be adapted.

Protocol:

-

Oligonucleotide Labeling (Optional but Recommended):

-

For easier detection and quantification, label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase or a fluorescent dye.

-

-

Nuclease Digestion:

-

Exonuclease Assay (3' to 5'):

-

Incubate the labeled oligonucleotide with a 3'-exonuclease, such as snake venom phosphodiesterase (SVPD), in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl2).

-

-

Exonuclease Assay (5' to 3'):

-

Incubate the labeled oligonucleotide with a 5'-exonuclease, such as bovine spleen phosphodiesterase, in its recommended buffer.

-

-

Endonuclease Assay:

-

Incubate the oligonucleotide with an endonuclease, such as DNase I, in its specific buffer.

-

-

Serum Stability Assay:

-

Incubate the oligonucleotide in a solution containing a specific percentage of fetal bovine serum (FBS) or human serum to simulate a more physiological environment.

-

-

-

Time Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic reaction by adding a stop solution (e.g., formamide loading buffer with EDTA).

-

-

Analysis of Degradation Products:

-

Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the bands by autoradiography (for 32P-labeled oligos) or fluorescence imaging.

-

-

Quantification:

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry.

-

Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life (t1/2) of the oligonucleotide under the specific nuclease conditions.

-

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

References

- 1. academic.oup.com [academic.oup.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

exploring the hydrophobicity of 5-Nitroindole

An In-depth Technical Guide to the Hydrophobicity of 5-Nitroindole

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Nitroindole is a heterocyclic aromatic compound that serves as a vital structural motif in medicinal chemistry and drug discovery. Its physicochemical properties, particularly its hydrophobicity, are paramount in determining its pharmacokinetic and pharmacodynamic profile. A compound's hydrophobic character influences its solubility, membrane permeability, protein binding, and overall bioavailability. This technical guide provides a comprehensive examination of the hydrophobicity of 5-Nitroindole, presenting key quantitative data, detailing established experimental protocols for its measurement, and visualizing the underlying workflows and its role in molecular interactions.

Core Concepts of Hydrophobicity

Hydrophobicity refers to the physical property of a molecule to repel from a mass of water. In drug discovery, it is most commonly quantified by the partition coefficient (P) or its logarithmic form (LogP).

-

LogP (Partition Coefficient): This value represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. A positive LogP value indicates a preference for the lipidic (hydrophobic) phase, while a negative value indicates a preference for the aqueous (hydrophilic) phase.

-

LogD (Distribution Coefficient): For ionizable compounds, LogD is the pH-dependent counterpart to LogP. It measures the ratio of the sum of all forms of the compound (ionized and un-ionized) in each phase.[1]

A balanced hydrophobicity (often a LogP between 2 and 5) is typically sought for drug candidates to ensure adequate membrane passage without compromising aqueous solubility.[1]

Quantitative Hydrophobicity Data for 5-Nitroindole

The hydrophobicity of 5-Nitroindole has been characterized through computational models and is reflected in its solubility properties. While it is soluble in organic solvents like ethanol and acetone, it has limited solubility in water.[2][3]

| Parameter | Value | Method/Source |

| XLogP3 | 2.5 | Computed by PubChem[4] |

| Solubility | Limited in water; Soluble in organic solvents | CymitQuimica, Chemical Bull Pvt. Ltd.[2][3] |

| Form | Yellow crystalline powder or needles | ChemicalBook[5] |

Table 1: Quantitative Hydrophobicity and Physicochemical Data

Experimental Protocols for LogP Determination

Accurate measurement of LogP is critical for characterizing drug candidates. The two most common methods are the shake-flask method and the HPLC method.

Shake-Flask Method (OECD Guideline 107)

This is the traditional and most direct method for LogP determination. It involves partitioning the solute between n-octanol and water and measuring its concentration in each phase.

Detailed Methodology:

-

Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium. For ionizable compounds, a buffer of appropriate pH is used for the aqueous phase.

-

Solute Addition: A small, known amount of 5-Nitroindole is dissolved in one of the phases.

-

Equilibration: The two phases are combined in a vessel and agitated (e.g., in a mechanical shaker) until partitioning equilibrium is reached. The vessel is then centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of 5-Nitroindole in each phase is precisely measured using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water The final value is expressed as LogP.

Caption: Workflow for the Shake-Flask LogP determination method.

Reverse-Phase HPLC Method (OECD Guideline 117)

This method estimates LogP based on the retention time of a compound on a hydrophobic stationary phase. It is faster and requires less material than the shake-flask method.

Detailed Methodology:

-

System Setup: A reverse-phase HPLC system is used, typically with a C8 or C18 stationary phase and a mobile phase consisting of a water/organic solvent (e.g., methanol, acetonitrile) mixture.

-

Calibration: A series of reference compounds with well-established LogP values are injected. A calibration curve is generated by plotting their retention times (or more accurately, the logarithm of their retention factors, log k) against their known LogP values.

-

Sample Analysis: 5-Nitroindole is dissolved in the mobile phase and injected into the system under the same conditions as the reference compounds. Its retention time is recorded.

-

LogP Estimation: The retention time of 5-Nitroindole is used to interpolate its LogP value from the calibration curve.

Caption: Workflow for HPLC-based LogP estimation method.

Role of Hydrophobicity in Biological Activity and Applications

The hydrophobic nature of the 5-nitroindole scaffold is fundamental to its utility in drug design and molecular biology.

Scaffold for Drug Candidates

5-Nitroindole is a key intermediate in the synthesis of various biologically active molecules, including potential anticancer, antimicrobial, and antiviral agents.[3] Its hydrophobicity allows derivatives to effectively interact with hydrophobic binding pockets within target proteins and enzymes. For example, derivatives of 5-nitroindole have been synthesized and evaluated as binders of the c-Myc G-quadruplex, an oncogene promoter, demonstrating their potential in cancer therapy.[6][7]

Caption: Logical relationship of hydrophobicity to drug-target interaction.

Universal Base Analog

In molecular biology, 5-Nitroindole is recognized as an effective "universal base" for use in oligonucleotides.[8][9][10] Unlike natural bases, it does not form specific hydrogen bonds. Instead, its hydrophobic and aromatic nature allows it to stabilize the DNA duplex through favorable base-stacking interactions.[8][10] This property is valuable in applications requiring degenerate primers or probes, such as in PCR and sequencing.[10]

Conclusion

The hydrophobicity of 5-Nitroindole, characterized by a computed XLogP3 of 2.5, is a defining feature that dictates its limited aqueous solubility and its utility as a scaffold in drug discovery. This property enables its derivatives to engage with hydrophobic targets, leading to desired biological effects such as enzyme inhibition or modulation of gene expression. Standardized methodologies like the shake-flask and HPLC methods provide the necessary tools for researchers to quantify this critical parameter. A thorough understanding of its hydrophobic nature is therefore indispensable for professionals leveraging the 5-nitroindole scaffold to develop novel therapeutics and advanced molecular tools.

References

- 1. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 2. CAS 6146-52-7: 5-Nitroindole | CymitQuimica [cymitquimica.com]

- 3. 5-nitroindole | 6146-52-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 5-Nitroindole | C8H6N2O2 | CID 22523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Nitroindole | 6146-52-7 [chemicalbook.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]

- 9. sg.idtdna.com [sg.idtdna.com]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

Methodological & Application

Application Notes and Protocols for Incorporating 5-Nitroindole into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindole is a non-natural, hydrophobic base analogue that serves as a universal base in oligonucleotides.[1][2] Unlike standard DNA and RNA bases, it does not form hydrogen bonds with opposing bases. Instead, it stabilizes the DNA duplex primarily through base-stacking interactions, owing to its large aromatic surface area.[2][3] This property allows it to pair with any of the four natural bases with minimal discrimination, making it a valuable tool in various molecular biology and drug development applications.[2][3] Comparative studies have shown that 5-Nitroindole provides greater duplex stability compared to other universal bases like 3-nitropyrrole and deoxyinosine.[3]

These application notes provide a comprehensive protocol for the incorporation of 5-Nitroindole into synthetic oligonucleotides using standard phosphoramidite chemistry, followed by deprotection, purification, and characterization of the modified oligonucleotides.

Applications of 5-Nitroindole Modified Oligonucleotides

The unique properties of 5-Nitroindole make it suitable for a wide range of applications:

-

Degenerate Primers and Probes: As a universal base, 5-Nitroindole can be incorporated at positions of ambiguity in primers for PCR and sequencing, or in hybridization probes, eliminating the need for degenerate primers.[1][2]

-

Studying DNA-Protein Interactions: It can be used as a probe to investigate interactions between proteins and DNA, such as those involved in nucleotide excision repair.[1]

-

Therapeutic Oligonucleotides: Incorporation of 5-Nitroindole into therapeutic oligonucleotides, such as siRNAs and aptamers, can enhance their stability and binding affinity.

-

Diagnostics: In diagnostic assays, oligonucleotides containing 5-Nitroindole can be used for the detection of a broad range of related genetic sequences.

Data Presentation

Table 1: Impact of 5-Nitroindole Incorporation on Duplex Melting Temperature (Tm)

The incorporation of 5-Nitroindole generally leads to a slight decrease in the melting temperature (Tm) of a DNA duplex compared to a perfectly matched canonical base pair. However, it is significantly less destabilizing than a mismatch. The exact change in Tm is dependent on the position and number of 5-Nitroindole substitutions.

| Oligonucleotide Sequence (17-mer) | Modification | Position of Modification | Unmodified Tm (°C) | Modified Tm (°C) | ΔTm (°C) |

| 5'-GTC GTC GAC GTC GAC GTC-3' | None | - | 72 | - | - |

| 5'-GTC GTC GAC GTC GAC GTX -3' | 5-Nitroindole | End | 72 | 70 | -2 |

| 5'-GTC GTC GAX GTC GAC GTC-3' | 5-Nitroindole | Middle | 72 | 67 | -5 |

Data synthesized from literature reports. The exact Tm values can vary based on buffer conditions and oligo concentration.[2]

Table 2: Coupling Efficiency of Phosphoramidites

While specific quantitative data for the coupling efficiency of 5-Nitroindole phosphoramidite is not extensively published, it is expected to be in line with standard phosphoramidites used in automated oligonucleotide synthesis due to its compatibility with the standard synthesis cycle.

| Phosphoramidite Type | Expected Coupling Efficiency (%) |

| Standard (dA, dC, dG, dT) | > 99 |

| 5-Nitroindole-CE Phosphoramidite | > 99 (expected) |

Experimental Protocols

This section details the step-by-step methodology for incorporating 5-Nitroindole into oligonucleotides, from synthesis to final quality control.

Experimental Workflow Diagram

Caption: Workflow for 5-Nitroindole Oligonucleotide Synthesis.

Materials and Reagents

-

5-Nitroindole-CE Phosphoramidite: Dissolved in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Standard DNA/RNA Phosphoramidites: (dA, dC, dG, dT/U) and any other required modified phosphoramidites.

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial 3'-nucleoside.

-

Synthesis Reagents:

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M Dicyanoimidazole in Acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizer solution (e.g., Iodine in THF/Water/Pyridine)

-

Anhydrous Acetonitrile

-

-

Cleavage and Deprotection Reagents:

-

Concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA).

-

-

Purification Reagents:

-

HPLC grade acetonitrile

-

HPLC grade water

-

Triethylammonium Acetate (TEAA) buffer or other ion-pairing reagent.

-

-

Quality Control Reagents:

-

Nuclease-free water

-

Buffers for melting temperature analysis.

-

Oligonucleotide Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

-

Preparation:

-

Dissolve the 5-Nitroindole-CE phosphoramidite in anhydrous acetonitrile.

-

Install the phosphoramidite vial on the synthesizer.

-

Program the desired oligonucleotide sequence into the synthesizer, using the designated position for the 5-Nitroindole phosphoramidite.

-

-

Synthesis Cycle: The following cycle is repeated for each monomer addition.

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The 5-Nitroindole phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. No changes to the standard coupling time are generally required.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

-

-

Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on). DMT-on purification is often preferred for HPLC as it allows for better separation of the full-length product from failure sequences.

Cleavage and Deprotection

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).

-

Incubate the vial at the recommended temperature and duration (e.g., 55°C for 8-12 hours). This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleotide bases and the phosphate backbone.

-

After incubation, cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Dry the crude oligonucleotide solution using a centrifugal evaporator.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for purifying oligonucleotides.

-

Sample Preparation: Reconstitute the dried crude oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA).

-

HPLC Conditions:

-

Column: A reverse-phase column suitable for oligonucleotide purification (e.g., C18).

-

Mobile Phase A: 0.1 M TEAA in water.

-

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage to elute the oligonucleotide.

-

Detection: UV absorbance at 260 nm.

-

-

Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

-

Desalting: The collected fractions are typically desalted using a method such as ethanol precipitation or a desalting column to remove the ion-pairing salts.

-

Final Product: Lyophilize the desalted oligonucleotide to obtain a purified, dry powder.

Quality Control

-

Mass Spectrometry:

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Purpose: To confirm the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the 5-Nitroindole base(s) and the overall sequence integrity.

-

-

UV-Vis Spectroscopy:

-

Purpose: To determine the concentration and purity of the oligonucleotide solution by measuring its absorbance at 260 nm.

-

-

Melting Temperature (Tm) Analysis:

-

Technique: UV thermal denaturation studies.

-

Purpose: To characterize the hybridization properties of the 5-Nitroindole-containing oligonucleotide by measuring the temperature at which 50% of the duplex DNA dissociates. This is a critical parameter for applications involving hybridization.

-

Signaling Pathway and Logical Relationship Diagrams

Logical Flow for Primer Design with 5-Nitroindole

Caption: Decision logic for incorporating 5-Nitroindole in primers.

References

5-Nitroindole: A Versatile Tool for Advanced DNA Sequencing Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindole is a synthetic heterocyclic organic compound that has emerged as a powerful tool in molecular biology, particularly in the realm of DNA sequencing. Its unique properties as a universal base analogue make it an invaluable component in various sequencing methodologies. Unlike standard DNA bases (Adenine, Guanine, Cytosine, and Thymine) that form specific hydrogen bonds, 5-nitroindole lacks hydrogen-bonding donors and instead stabilizes the DNA duplex primarily through hydrophobic and base-stacking interactions.[1][2] This characteristic allows it to pair with any of the four natural bases with little discrimination, making it an effective "universal" base.[1][3][4]

These application notes provide a comprehensive overview of the use of 5-nitroindole in DNA sequencing, including detailed protocols for its incorporation into primers for Sanger sequencing and Polymerase Chain Reaction (PCR), as well as methods for analyzing the thermodynamic stability of DNA containing this modification.

Key Applications

The primary applications of 5-nitroindole in DNA sequencing stem from its ability to act as a universal base. This property is particularly advantageous in the following areas:

-

Sequencing of mixed or unknown templates: When the nucleotide at a specific position in a DNA template is unknown or heterogeneous, a primer containing 5-nitroindole at that position can effectively initiate the sequencing reaction.

-

Degenerate PCR: In cases where the target DNA sequence has some variability, degenerate primers are often used. Incorporating 5-nitroindole at positions of degeneracy can simplify primer design and improve amplification efficiency.

-

Oligonucleotide Probes: 5-nitroindole can be incorporated into probes for hybridization-based assays where recognition of multiple target sequences is desired.

-

Studies of DNA-protein interactions: The introduction of a non-natural base like 5-nitroindole can be used to probe the recognition and binding mechanisms of DNA polymerases and other DNA-binding proteins.

Data Presentation

Thermodynamic Properties of 5-Nitroindole in DNA Duplexes

The stability of a DNA duplex is a critical factor in sequencing applications. The incorporation of 5-nitroindole (represented as 'I' in the sequence) generally leads to a slight decrease in the melting temperature (Tm) compared to a standard Watson-Crick base pair. However, it is significantly less destabilizing than a mismatch. The following tables summarize key thermodynamic data for DNA duplexes containing 5-nitroindole.

Table 1: Melting Temperatures (Tm) of DNA Duplexes Containing 5-Nitroindole.

| Sequence (5'-CGCXAATTYGCG-3') | Opposite Base (Y) | Tm (°C) |

| X = 5-Nitroindole | A | 46.5 |

| X = 5-Nitroindole | C | 35.0 |

| X = 5-Nitroindole | G | 42.5 |

| X = 5-Nitroindole | T | 45.0 |

Data adapted from a study by Loakes et al. (1995).[5]

Table 2: Free Energy of Duplex Formation (ΔG°25) for DNA Containing 5-Nitroindole.

| Sequence (5'-CGCXAATTYGCG-3') | Opposite Base (Y) | -ΔG°25 (kcal/mol) |

| X = 5-Nitroindole | A | 8.5 |

| X = 5-Nitroindole | C | 7.7 |

| X = 5-Nitroindole | G | 8.2 |

| X = 5-Nitroindole | T | 8.4 |

Data adapted from a study by Loakes et al. (1995).[6]

Experimental Protocols

Protocol 1: Sanger Dideoxy Sequencing Using a 5-Nitroindole-Containing Primer

This protocol outlines the use of a primer containing one or more 5-nitroindole substitutions for Sanger sequencing of a DNA template.

Materials:

-

Purified DNA template (plasmid, PCR product, etc.)

-

Sequencing primer containing 5-nitroindole at the desired position(s)

-

Dideoxy sequencing kit (e.g., containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)

-

Thermal cycler

-

Capillary electrophoresis-based DNA analyzer

Methodology:

-

Primer Design and Synthesis:

-

Design a primer that is complementary to the template DNA, flanking the region of interest.

-

Incorporate 5-nitroindole at positions of ambiguity or degeneracy. It is recommended to avoid placing 5-nitroindole within the last 7-8 bases of the 3'-end to maintain priming efficiency. Primers with up to four consecutive 5-nitroindole substitutions in the middle or at the 5'-end have been shown to perform well.[5][7][8]

-

Synthesize and purify the oligonucleotide primer.

-

-

Sequencing Reaction Setup:

-

Set up the sequencing reactions according to the manufacturer's protocol for the chosen dideoxy sequencing kit. A typical reaction mixture will include:

-

DNA template: 100-500 ng

-

5-Nitroindole-containing primer: 3.2 pmol

-

Sequencing reaction mix (DNA polymerase, dNTPs, ddNTPs)

-

Nuclease-free water to the final volume

-

-

-

Cycle Sequencing:

-

Perform cycle sequencing in a thermal cycler. The following conditions can be used as a starting point and should be optimized for the specific template and primer combination:

-

Initial Denaturation: 96°C for 1 minute

-

25-30 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Final Hold: 4°C

-

-

-

Purification of Sequencing Products:

-

Purify the sequencing products to remove unincorporated ddNTPs and primers using a suitable method (e.g., ethanol/EDTA precipitation or spin columns).

-

-

Capillary Electrophoresis:

-

Resuspend the purified products in a loading buffer (e.g., Hi-Di Formamide).

-

Denature the samples at 95°C for 5 minutes and immediately place on ice.

-

Analyze the samples on a capillary electrophoresis-based DNA analyzer.

-

-

Data Analysis:

-

Analyze the resulting electropherogram using appropriate sequencing analysis software. The software will call the bases based on the fluorescent signal from the incorporated ddNTPs. At the position of the 5-nitroindole in the primer, the polymerase will have randomly incorporated one of the four dNTPs, allowing for the determination of the sequence of the template strand.

-

Protocol 2: Polymerase Chain Reaction (PCR) with 5-Nitroindole-Containing Primers

This protocol describes the use of primers containing 5-nitroindole for the amplification of a target DNA sequence.

Materials:

-

DNA template

-

Forward and reverse primers (one or both containing 5-nitroindole)

-

DNA polymerase (e.g., Taq polymerase)

-

dNTP mix

-

PCR buffer

-

Thermal cycler

-

Agarose gel electrophoresis system

Methodology:

-

Primer Design and Synthesis:

-

Design primers flanking the target DNA region.

-

Incorporate 5-nitroindole at degenerate positions. For optimal performance, it is generally recommended to have contiguous substitutions of 5-nitroindole rather than dispersed ones.[2] Primers with up to four consecutive 5-nitroindole substitutions have been shown to be effective.[5][7][8] Avoid placing 5-nitroindole near the 3'-end of the primer if possible.

-

Synthesize and purify the primers.

-

-

PCR Reaction Setup:

-

Prepare the PCR reaction mixture in a sterile microcentrifuge tube on ice:

-

DNA template: 1-100 ng

-

Forward primer: 0.1-1.0 µM

-

Reverse primer: 0.1-1.0 µM

-

dNTP mix: 200 µM each

-

PCR buffer (10x): 1x final concentration

-

DNA polymerase: 1-2.5 units

-

Nuclease-free water to a final volume of 25-50 µL

-

-

-

Thermal Cycling:

-

Transfer the PCR tubes to a thermal cycler and perform the following cycling program (annealing temperature may need optimization):

-

Initial Denaturation: 96°C for 5 minutes

-

30 Cycles:

-

Denaturation: 96°C for 5 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 72°C for 30 seconds

-

-

Final Extension: 72°C for 10 minutes

-

Final Hold: 4°C

-

-

-

Analysis of PCR Products:

-

Analyze the PCR products by agarose gel electrophoresis to verify the size and yield of the amplified fragment.

-

Mandatory Visualization

Caption: Workflow for Sanger sequencing using a 5-nitroindole-containing primer.

Caption: Workflow for PCR using primers containing 5-nitroindole.

Caption: 5-Nitroindole as a universal base pairing with all four natural DNA bases.

References

- 1. genelink.com [genelink.com]

- 2. An NGS Workflow Blueprint for DNA Sequencing Data and Its Application in Individualized Molecular Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Designing 5-Nitroindole-Based Probes for rRNA Targeting

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribosomal RNA (rRNA) is a critical and abundant component of the cellular machinery, making it an excellent target for diagnostic probes and therapeutic agents. The design of oligonucleotide probes that can universally recognize specific rRNA sequences across different species or variants is often challenged by sequence variability. 5-Nitroindole is a universal base analogue that can be incorporated into oligonucleotide probes to address this challenge.[1] Unlike standard nucleobases that rely on hydrogen bonding for pairing, 5-nitroindole stabilizes duplexes primarily through base-stacking interactions.[1][2] This property allows it to pair with any of the four natural bases with minimal disruption to the duplex stability, making it an ideal component for probes targeting variable regions of rRNA.[2][3]

These application notes provide a comprehensive guide to the design, synthesis, and application of 5-nitroindole-containing probes for rRNA targeting.

Properties of 5-Nitroindole

5-Nitroindole is a hydrophobic, aromatic molecule that, when incorporated as a deoxyribonucleoside into an oligonucleotide, acts as a universal base.[1] Its key properties include:

-

Universal Paring: It does not discriminate between the four natural nucleotide bases in duplex formation.[1]

-

Duplex Stabilization: It contributes to duplex stability through enhanced base-stacking interactions, attributed to its larger aromatic surface area.[2]

-

Minimal Destabilization: The incorporation of 5-nitroindole is less destabilizing to a duplex compared to a mismatch with natural bases.[2]

Probe Design Considerations

Effective design of 5-nitroindole-containing probes is crucial for successful rRNA targeting. Here are key considerations:

-

Placement of 5-Nitroindole:

-

Substitution of 5-nitroindole is less destabilizing towards the ends of an oligonucleotide than in the middle.[1]

-

For applications like PCR priming, substitutions within the first 7-8 bases from the 3'-end can reduce efficiency. While not directly a probe application, this suggests careful consideration of placement near the 3'-end if enzymatic extension is a possibility.[2]

-

Contiguous substitutions of 5-nitroindole are generally better tolerated than spaced-out substitutions.[1]

-

-

Probe Length and Specificity:

-

The overall probe length should be sufficient to ensure specific binding to the target rRNA sequence.

-

5-Nitroindole can be strategically placed at positions of known sequence variability within the target rRNA region.

-

-

Labeling:

-

Probes can be labeled with fluorophores, biotin, or other reporters for detection. Labeling can be performed at the 5' or 3' end of the oligonucleotide.

-

Quantitative Data Summary

The following tables summarize the available quantitative data on the effect of 5-nitroindole incorporation on duplex stability.

Table 1: Melting Temperature (Tm) of DNA Duplexes Containing 5-Nitroindole

| Duplex Description | Unmodified Duplex Tm (°C) | Modified Duplex Tm (°C) | Change in Tm (ΔTm) (°C) | Reference |

|---|---|---|---|---|

| 17-mer duplex with 5-nitroindole near the end | 72 | 70 | -2 | [2] |

| 17-mer duplex with 5-nitroindole in the middle | 72 | 67 | -5 |[2] |

Table 2: Pairing Stability of 5-Nitroindole with Natural Bases

| Parameter | Value (°C) | Reference |

|---|

| ΔTm range when paired opposite A, C, G, or T | 3 |[2] |

Experimental Protocols

5.1. Synthesis of 5-Nitroindole-Containing Oligonucleotide Probes

5-Nitroindole-containing oligonucleotides are synthesized using standard automated phosphoramidite chemistry.[4][5][6] The 5-nitroindole is introduced as a phosphoramidite building block during the synthesis cycle.

Materials:

-

DNA synthesizer

-

5-Nitroindole-2'-deoxyriboside phosphoramidite (commercially available)

-

Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, oxidizing solution, capping reagents, deblocking solution)

-

Solid support (e.g., controlled pore glass - CPG)

-

Cleavage and deprotection reagents (e.g., ammonium hydroxide)

-

Purification cartridges or HPLC system

Protocol:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position(s) for 5-nitroindole incorporation.

-

Automated Synthesis: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain.

-

Coupling: Addition of the next phosphoramidite (either a standard base or 5-nitroindole) to the 5'-hydroxyl of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified using reverse-phase HPLC or cartridge purification to remove truncated sequences and other impurities.

-

Quantification and Storage: The concentration of the purified probe is determined by UV-Vis spectrophotometry, and the probe is stored at -20°C.

5.2. Application Protocol: rRNA Depletion using 5-Nitroindole Probes

This protocol describes the depletion of abundant rRNA from total RNA samples, a critical step for next-generation sequencing (NGS) of transcriptomes. This method utilizes biotinylated 5-nitroindole probes and streptavidin-coated magnetic beads for rRNA removal.

Materials:

-

Biotinylated 5-nitroindole-containing rRNA probes

-

Total RNA sample

-

Streptavidin-coated magnetic beads

-

Hybridization buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)

-

Wash buffers

-

Magnetic stand

-

Nuclease-free water

Protocol:

-

Probe Design: Design a pool of biotinylated probes targeting conserved regions of the rRNA to be depleted. Incorporate 5-nitroindole at variable positions.

-

Hybridization:

-

To 1-5 µg of total RNA, add the biotinylated 5-nitroindole probe pool.

-

Add hybridization buffer and incubate at 70°C for 5 minutes to denature the RNA.

-

Slowly cool the mixture to room temperature to allow hybridization of the probes to the rRNA.

-

-

Capture of rRNA:

-

Resuspend the streptavidin-coated magnetic beads in hybridization buffer.

-

Add the bead suspension to the RNA-probe mixture and incubate at room temperature with gentle rotation to allow the biotinylated probes to bind to the beads.

-

-

Depletion:

-

Place the tube on a magnetic stand to pellet the beads.

-

Carefully collect the supernatant, which contains the rRNA-depleted RNA.

-

Wash the beads with wash buffer and collect the supernatant, pooling it with the previously collected supernatant.

-

-

Purification of Depleted RNA: Purify the rRNA-depleted RNA from the supernatant using a standard RNA cleanup kit.

-

Validation: Assess the efficiency of rRNA depletion by quantitative PCR (qPCR) or by analyzing the RNA on a bioanalyzer.

5.3. Application Protocol: Fluorescence In Situ Hybridization (FISH) with 5-Nitroindole Probes

This protocol outlines the use of fluorescently labeled 5-nitroindole probes for the detection and localization of specific rRNA sequences within fixed cells.

Materials:

-

Fluorescently labeled 5-nitroindole probes (e.g., with Cy3 or FITC)

-

Cells fixed on a microscope slide

-

Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)

-

Wash buffers (e.g., 2x SSC, 0.1x SSC)

-

DAPI counterstain

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Sample Preparation: Prepare and fix cells on microscope slides according to standard protocols.[7][8]

-

Pre-hybridization:

-

Dehydrate the fixed cells through an ethanol series (e.g., 70%, 85%, 100%).[8]

-

Air dry the slides.

-

-

Hybridization:

-

Apply the hybridization buffer containing the fluorescently labeled 5-nitroindole probe to the slide.

-

Cover with a coverslip and seal to prevent evaporation.

-

Denature the probe and target rRNA by incubating at 75-80°C for 5-10 minutes.

-

Incubate overnight at a hybridization temperature optimized for the specific probe (typically 37-45°C) in a humidified chamber.[7][8]

-

-

Washing:

-

Remove the coverslip and wash the slides in a series of wash buffers of increasing stringency to remove unbound probes.[7]

-

-

Counterstaining and Mounting:

-

Counterstain the cell nuclei with DAPI.

-

Mount the slides with an antifade mounting medium.

-

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters.

Visualizations

Caption: Workflow for the design and application of 5-nitroindole rRNA probes.

Caption: Experimental workflow for rRNA depletion using 5-nitroindole probes.

Caption: Experimental workflow for FISH with 5-nitroindole probes.

References

- 1. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene "click" adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene “click” adducts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 7. abyntek.com [abyntek.com]

- 8. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes: 5-Nitroindole in Site-Directed Mutagenesis

Introduction

5-Nitroindole is a non-natural, hydrophobic aromatic compound that serves as a universal base analog in oligonucleotides.[1] Unlike the four standard DNA bases (Adenine, Guanine, Cytosine, and Thymine), 5-nitroindole does not form hydrogen bonds with any of them. Instead, it stabilizes the DNA duplex primarily through base-stacking interactions.[1][2][3] This property makes it an invaluable tool in molecular biology, particularly in the field of site-directed mutagenesis, for creating libraries of mutations at specific sites.

Mechanism of Action

When a DNA polymerase encounters 5-nitroindole on a template strand, it can randomly incorporate any of the four natural deoxynucleoside triphosphates (dNTPs) opposite to it.[2] This is because the absence of specific hydrogen bonding partners allows for the promiscuous pairing of any dNTP that can be accommodated within the active site of the polymerase. The enhanced stacking ability of 5-nitroindole, attributed to its larger aromatic surface area and increased hydrophobicity, helps to maintain the stability of the duplex during replication, which is crucial for the processivity of the DNA polymerase.[3]

Key Applications

-

Saturation Mutagenesis: 5-Nitroindole is ideal for creating a diverse library of mutations at a single target codon. By incorporating a 5-nitroindole residue at a specific position in a primer, subsequent rounds of PCR will generate a pool of DNA molecules with A, G, C, or T at that position. This allows researchers to systematically study the effect of every possible amino acid substitution at a specific site in a protein.

-

Directed Evolution and Protein Engineering: In directed evolution experiments, 5-nitroindole can be used to introduce random mutations at specific sites of interest within a gene. This targeted randomization allows for the exploration of a focused sequence space to identify protein variants with improved or novel functions, such as enhanced catalytic activity, altered substrate specificity, or increased stability.

-

Probing DNA-Protein Interactions: The use of 5-nitroindole can help in identifying critical nucleotide-protein contacts. By substituting a specific base with 5-nitroindole, researchers can assess the impact of the loss of specific hydrogen bonding interactions on protein binding or activity.[1]

-

Antiviral Research: Ribonucleoside analogs of 5-nitroindole have been investigated as potential antiviral agents. The concept is that these universal base analogs can be incorporated into viral genomes by viral RNA-dependent RNA polymerases, leading to lethal mutagenesis and a loss of viral viability through a process known as "error catastrophe".[4]

Advantages over other Universal Bases

Compared to other universal bases like 3-nitropyrrole and deoxyinosine, 5-nitroindole offers superior duplex stability.[5][6][7] While deoxyinosine can exhibit a slight bias towards pairing with cytosine, 5-nitroindole shows a more indiscriminate pairing behavior.[1] The order of duplex stability for several universal bases has been found to be: 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[6]

Quantitative Data Summary

Table 1: Comparison of Duplex Stability with Different Universal Bases

| Universal Base | Change in Melting Temperature (ΔTm) per Substitution | Duplex Stability Ranking | Reference |

| 5-Nitroindole | Least destabilizing | 1 | [6] |

| 4-Nitroindole | More destabilizing than 5-nitroindole | 2 | [6] |

| 6-Nitroindole | More destabilizing than 4-nitroindole | 3 | [6] |

| 3-Nitropyrrole | Most destabilizing | 4 | [5][6] |

Table 2: Performance of Primers Containing 5-Nitroindole in PCR and Sequencing

| Primer Design | Performance in PCR | Performance in Sequencing | Reference |

| Single 5-Nitroindole substitution | Generally well-tolerated | Generally well-tolerated | [8][9] |

| Multiple dispersed substitutions | Reduced efficiency | Reduced efficiency | [8][9] |

| Up to four consecutive substitutions | Performed well | Performed well | [8] |

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis using a 5-Nitroindole-Containing Primer

This protocol is adapted from standard inverse PCR-based site-directed mutagenesis methods, such as the QuikChange™ protocol.

1. Primer Design:

-

Design a pair of complementary primers, each between 25 and 45 bases in length.

-

Incorporate the 5-nitroindole modification at the desired mutation site in both the forward and reverse primers.

-

The 5-nitroindole modification should be flanked by at least 10-15 bases of correct sequence on both sides.

-

The primers should have a GC content of at least 40% and should terminate in one or more G or C bases.

-

The melting temperature (Tm) of the primers should be ≥ 78 °C. The Tm can be calculated as: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

2. PCR Amplification:

-

Set up the PCR reaction as follows:

| Component | Amount | Final Concentration |

| 10X Reaction Buffer | 5 µL | 1X |

| dsDNA Template (plasmid) | 10-50 ng | - |

| Forward Primer (with 5-Nitroindole) | 125 ng | - |

| Reverse Primer (with 5-Nitroindole) | 125 ng | - |

| dNTP mix (10 mM each) | 1 µL | 0.2 mM |

| High-Fidelity DNA Polymerase | 1 µL | - |

| Nuclease-free water | to 50 µL | - |

-

Perform thermal cycling:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 30 seconds | 1 |

| Denaturation | 95°C | 30 seconds | 18 |

| Annealing | 55°C | 1 minute | 18 |

| Extension | 68°C | 1 minute/kb of plasmid length | 18 |

| Final Extension | 68°C | 7 minutes | 1 |

| Hold | 4°C | ∞ | 1 |

3. DpnI Digestion:

-

Following PCR, add 1 µL of DpnI restriction enzyme to the reaction mixture.

-

Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[10]

4. Transformation:

-

Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.

-

Plate the transformed cells on an appropriate selective agar plate and incubate overnight at 37°C.

5. Analysis:

-

Pick several colonies and grow them in liquid culture.

-

Isolate the plasmid DNA from each culture.

-

Sequence the plasmid DNA to confirm the presence of the desired mutations at the target site.

Visualizations

Caption: Workflow for site-directed mutagenesis using 5-Nitroindole.

Caption: Mechanism of 5-Nitroindole as a universal base in mutagenesis.

References

- 1. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. 5-Nitroindole as an universal base analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

Application Notes and Protocols for the Synthesis of 5-Nitroindole-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the synthesis of oligonucleotides modified with 5-nitroindole, a valuable universal base analog. The information compiled is intended to guide researchers in the efficient incorporation of this modification for various applications, including as degenerate primers and probes.

Introduction to 5-Nitroindole-Modified Oligonucleotides

5-Nitroindole is a hydrophobic, aromatic molecule that serves as a universal base analog in DNA and RNA synthesis.[1][2] Unlike naturally occurring bases, it does not form hydrogen bonds with complementary bases. Instead, it stabilizes the duplex through base-stacking interactions.[2] This property allows it to pair with any of the four standard bases with minimal disruption to the overall duplex stability, making it a superior universal base compared to analogs like 3-nitropyrrole.[1] The synthesis of oligonucleotides containing 5-nitroindole is primarily achieved through automated solid-phase synthesis using a 5-nitroindole phosphoramidite derivative.[3][4]

Synthesis and Characterization Overview

The synthesis of 5-nitroindole-modified oligonucleotides can be broken down into three main stages:

-

Preparation of 5-Nitroindole Phosphoramidite: The synthesis of the key building block, 5-Nitroindole-CE Phosphoramidite.

-

Automated Solid-Phase Oligonucleotide Synthesis: The stepwise incorporation of the 5-nitroindole moiety and standard nucleotides into the growing oligonucleotide chain on a solid support.

-

Post-Synthesis Processing and Purification: Cleavage of the oligonucleotide from the solid support, removal of protecting groups, and purification of the final product.

Characterization of the final product is typically performed using mass spectrometry to confirm the molecular weight and HPLC to assess purity.

Experimental Protocols

Protocol 1: Synthesis of 5'-Dimethoxytrityl-5-nitroindole-2'-deoxyriboside-3'-O-(N,N-diisopropylamino)cyanoethylphosphoramidite

This protocol outlines the chemical synthesis of the 5-nitroindole phosphoramidite required for oligonucleotide synthesis. The following diagram illustrates the synthetic pathway.

Caption: Synthesis of 5-Nitroindole Phosphoramidite.

Methodology:

-

Glycosylation: React 5-nitroindole with a protected deoxyribose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) in the presence of a base to form the nucleoside.

-

Deprotection: Remove the toluoyl protecting groups from the 3' and 5' hydroxyls.

-

5'-O-Tritylation: Selectively protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.

-

Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final phosphoramidite.

Quantitative Data for Phosphoramidite Synthesis:

| Step | Reagents | Typical Yield | Reference |

| Glycosylation & Deprotection | 5-Nitroindole, protected deoxyribose, base | 60-70% | [5] |

| 5'-O-Tritylation | DMT-Cl, Pyridine | 80-90% | [5] |

| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIEA | >95% | [5] |

Protocol 2: Automated Solid-Phase Synthesis of a 5-Nitroindole-Modified Oligonucleotide

This protocol describes the incorporation of the 5-nitroindole phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer. Standard phosphoramidite chemistry cycles are used.[4]

The following diagram illustrates the solid-phase synthesis cycle.

Caption: Automated Solid-Phase Synthesis Cycle.

Methodology:

-

Preparation: Dissolve the 5-nitroindole phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.1 M). Install the vial on a designated port on the DNA synthesizer.

-

Synthesis: Program the desired oligonucleotide sequence into the synthesizer, indicating the position(s) for the 5-nitroindole incorporation. Use standard synthesis protocols.

-

Coupling Time: While standard coupling times (typically ~2 minutes) are often sufficient, extending the coupling time for the 5-nitroindole phosphoramidite to 5-10 minutes may improve coupling efficiency, especially for sterically hindered positions.

-

Activator: Use a standard activator such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).

-

-